molecular formula C11H8F3N3O B13939326 (1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B13939326
M. Wt: 255.20 g/mol
InChI Key: NFMVJPBTBDHHME-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the reaction of 1-methylimidazole with 6-(trifluoromethyl)pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    6-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group, similar to the pyridine ring in the compound of interest.

Uniqueness

(1-Methyl-1H-imidazol-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the combination of both imidazole and pyridine rings in its structure. This dual-ring system imparts unique chemical and biological properties that are not present in simpler compounds like 1-methylimidazole or 6-(trifluoromethyl)pyridine .

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C11H8F3N3O/c1-17-6-15-5-8(17)10(18)7-2-3-9(16-4-7)11(12,13)14/h2-6H,1H3

InChI Key

NFMVJPBTBDHHME-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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